molecular formula C16H28N2O2 B14367532 N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea CAS No. 90156-29-9

N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea

Cat. No.: B14367532
CAS No.: 90156-29-9
M. Wt: 280.41 g/mol
InChI Key: MVOBQMKDEHJRGH-UHFFFAOYSA-N
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Description

N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-cyclohexylurea is a synthetic organic compound characterized by its unique cyclobutyl and cyclohexyl structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-cyclohexylurea typically involves the reaction of 3-acetyl-2,2-dimethylcyclobutylmethylamine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-cyclohexylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclobutyl or cyclohexyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-cyclohexylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-1-naphthalenylurea
  • 2-(3-Acetylamino-2,2-dimethylcyclobutyl)-methyl-4(3H)-quinazolinones

Uniqueness

N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-cyclohexylurea is unique due to its specific cyclobutyl and cyclohexyl structures, which confer distinct chemical and biological properties

Properties

CAS No.

90156-29-9

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

1-[(3-acetyl-2,2-dimethylcyclobutyl)methyl]-3-cyclohexylurea

InChI

InChI=1S/C16H28N2O2/c1-11(19)14-9-12(16(14,2)3)10-17-15(20)18-13-7-5-4-6-8-13/h12-14H,4-10H2,1-3H3,(H2,17,18,20)

InChI Key

MVOBQMKDEHJRGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(C1(C)C)CNC(=O)NC2CCCCC2

Origin of Product

United States

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